molecular formula C18H26BrNO B3442525 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol

4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol

Cat. No. B3442525
M. Wt: 352.3 g/mol
InChI Key: FKTQVAMEGLGCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol, also known as BUC-37, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinols, which have been shown to have a variety of biological activities.

Scientific Research Applications

4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has anti-tumor activity in several types of cancer cells, including breast, prostate, and lung cancer cells. 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol is that it can be synthesized in a laboratory setting, which makes it readily available for research purposes. However, there are also limitations to its use in lab experiments. 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol is a relatively new compound, and there is still much that is not known about its properties and potential side effects. Additionally, 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol is not yet approved for use in humans, which limits its potential for clinical applications.

Future Directions

There are many potential future directions for research on 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol. One area of interest is in the development of new cancer therapies that target the enzymes that 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol inhibits. Another area of research is in the development of new anti-inflammatory drugs that are based on the structure of 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol and to determine its potential side effects and toxicity.
In conclusion, 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol is a promising compound that has potential therapeutic applications in a variety of diseases. Its anti-tumor and anti-inflammatory properties, as well as its antioxidant and neuroprotective effects, make it an attractive target for further research. While there are still many questions that need to be answered about 4-(4-bromophenyl)-1-cycloheptyl-4-piperidinol, its potential for improving human health makes it an important area of study for the scientific community.

properties

IUPAC Name

4-(4-bromophenyl)-1-cycloheptylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO/c19-16-9-7-15(8-10-16)18(21)11-13-20(14-12-18)17-5-3-1-2-4-6-17/h7-10,17,21H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTQVAMEGLGCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-cycloheptylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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